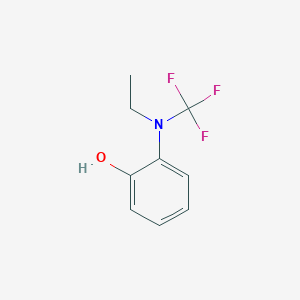
dl-2,3-Dichloro-1,4-butanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dl-2,3-Dichloro-1,4-butanediol: is a chemical compound with the molecular formula C4H8Cl2O2 and a molecular weight of 159.01 g/mol . It is a white to almost white powder or crystalline solid . This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
From cis-1,4-Dichloro-2-butene: One common method involves the oxidation of cis-1,4-dichloro-2-butene using potassium permanganate in a mixture of water and acetone. The reaction is carried out at 0-5°C for about 5 hours.
Industrial Production Methods: Industrially, dl-2,3-Dichloro-1,4-butanediol can be synthesized using similar oxidation methods, but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: dl-2,3-Dichloro-1,4-butanediol can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form less chlorinated or dechlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in water/acetone mixture.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products:
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Dechlorinated butanediol derivatives.
Substitution: Compounds where chlorine atoms are replaced by other functional groups like hydroxyl or alkoxy groups.
科学的研究の応用
Chemistry: dl-2,3-Dichloro-1,4-butanediol is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules . Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways . Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development . Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds .
作用機序
The mechanism by which dl-2,3-Dichloro-1,4-butanediol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions . The exact molecular targets and pathways can vary depending on the specific application and the conditions under which the compound is used.
類似化合物との比較
dl-2,3-Dibromo-1,4-butanediol: Similar in structure but with bromine atoms instead of chlorine.
1,4-Dichlorobutane-2,3-diol: A closely related compound with similar chemical properties.
Uniqueness: dl-2,3-Dichloro-1,4-butanediol is unique due to its specific chlorine substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .
特性
CAS番号 |
63783-49-3 |
|---|---|
分子式 |
C4H8Cl2O2 |
分子量 |
159.01 g/mol |
IUPAC名 |
2,3-dichlorobutane-1,4-diol |
InChI |
InChI=1S/C4H8Cl2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2 |
InChIキー |
BDFQFJDIIIRPBO-UHFFFAOYSA-N |
正規SMILES |
C(C(C(CO)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



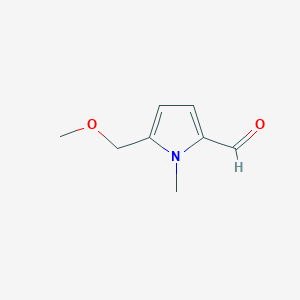
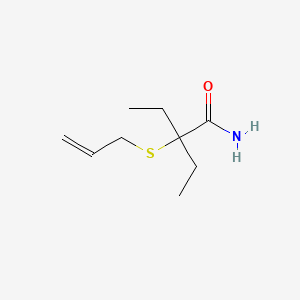
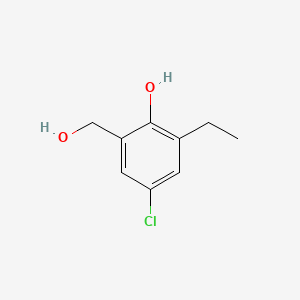
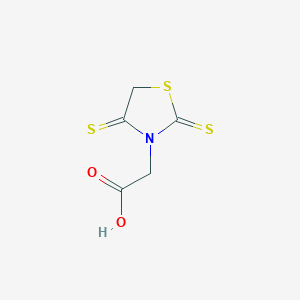

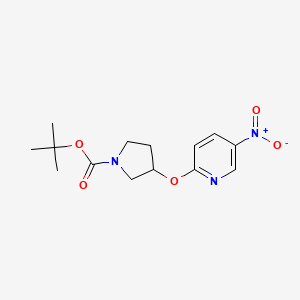
![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
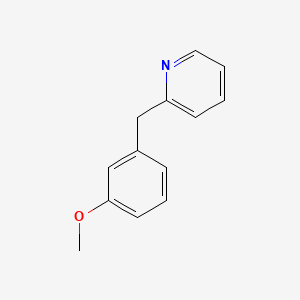
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
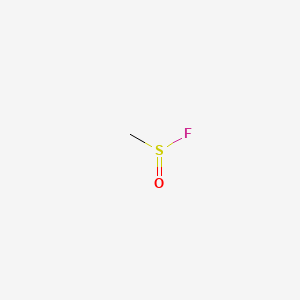
![[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate](/img/structure/B13954727.png)
